5-Methoxy-3-[2-(3-methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-1H-indole
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Overview
Description
5-Methoxy-3-[2-(3-methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-1H-indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-[2-(3-methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-1H-indole typically involves multiple steps. One common route starts with the nitration of 2-methyl-3-nitroaniline, followed by a series of reactions including bromination, methoxylation, and coupling with the oxazole derivative . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-[2-(3-methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-Methoxy-3-[2-(3-methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-[2-(3-methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, influencing cellular processes. The nitro and oxazole groups may also play roles in its biological activity by interacting with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole:
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: A related compound with similar functional groups.
Uniqueness
5-Methoxy-3-[2-(3-methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-1H-indole stands out due to its unique combination of the indole ring with nitro and oxazole groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-[2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-15(18(19)20)14(22-17-9)6-3-10-8-16-13-5-4-11(21-2)7-12(10)13/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPLMNVWYSXJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CNC3=C2C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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